molecular formula C12H24O3 B14713242 Acetic acid;dec-7-en-1-ol CAS No. 13857-04-0

Acetic acid;dec-7-en-1-ol

Cat. No.: B14713242
CAS No.: 13857-04-0
M. Wt: 216.32 g/mol
InChI Key: YCGAWBMIWOPTEK-UHFFFAOYSA-N
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Description

It is a colorless liquid with a density of 0.886 g/cm³ and a boiling point of 264.5°C at 760 mmHg . This compound is an ester formed from acetic acid and dec-7-en-1-ol, and it is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:

CH3COOH+C9H17CH2OHCH3COOCH2C9H17+H2O\text{CH}_3\text{COOH} + \text{C}_9\text{H}_{17}\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{C}_9\text{H}_{17} + \text{H}_2\text{O} CH3​COOH+C9​H17​CH2​OH→CH3​COOCH2​C9​H17​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;dec-7-en-1-ol undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into acetic acid and dec-7-en-1-ol in the presence of a strong acid or base.

    Oxidation: The alcohol group in dec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester can be reduced to form an alcohol and an alkane.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Major Products

    Hydrolysis: Acetic acid and dec-7-en-1-ol.

    Oxidation: Dec-7-enal or dec-7-enoic acid.

    Reduction: Decane and ethanol.

Scientific Research Applications

Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

13857-04-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

acetic acid;dec-7-en-1-ol

InChI

InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4)

InChI Key

YCGAWBMIWOPTEK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCO.CC(=O)O

Origin of Product

United States

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